(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid
CAS No.: 1018295-36-7
Cat. No.: VC2486703
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018295-36-7 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid |
| Standard InChI | InChI=1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
| Standard InChI Key | JGESGOYJOOYVIT-UHFFFAOYSA-N |
| SMILES | CC1CC2=CC=CC=C2N1C(=O)C(=O)O |
| Canonical SMILES | CC1CC2=CC=CC=C2N1C(=O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid, identified by CAS Number 1018295-36-7, is an organic compound with a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . The IUPAC name for this compound is 2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid . This molecule belongs to the indole family of compounds, featuring a bicyclic structure with a benzene ring fused to a nitrogen-containing five-membered ring. The compound is characterized by its 2-methyl-2,3-dihydroindol-1-yl group attached to an oxoacetic acid moiety.
The molecular structure contains several key functional groups that contribute to its chemical reactivity and biological interactions:
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A 2,3-dihydroindole (indoline) core structure
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A methyl group at position 2 of the indoline ring
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An oxoacetic acid (2-oxoacetic acid) group attached to the nitrogen of the indoline
Table 1. Chemical Identity and Properties of (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid
Physicochemical Properties
The compound exhibits physicochemical properties that are important for understanding its behavior in various chemical and biological systems. Based on computed properties from PubChem, it has a XLogP3-AA value of 1.7, indicating moderate lipophilicity . This property is crucial for predicting how the compound might interact with biological membranes.
Table 2. Computed Physicochemical Properties
Synthesis and Manufacturing
The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid typically involves multi-step organic reactions. While specific synthetic routes are proprietary to manufacturing companies, general approaches can be inferred from related indole derivatives synthesis methodologies.
Synthetic Pathways
A plausible synthetic route might involve:
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Preparation of 2-methyl-2,3-dihydro-1H-indole (2-methylindoline) as a starting material
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N-acylation with an appropriate oxoacetic acid derivative
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Subsequent hydrolysis to yield the desired carboxylic acid functionality
This compound shares structural similarities with other indole derivatives that have been synthesized for pharmaceutical purposes. For instance, related compounds like 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (lacking the methyl group at position 2) have been documented in chemical databases and literature .
Industrial Production
Several chemical manufacturers specialize in the production of this compound:
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J&H CHEM and Amadis Chemical Company Limited are noted suppliers that produce this compound through custom synthesis services
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Quality control measures ensure high purity levels, typically ranging from 97% to 98%
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The compound is available in various physical forms, including powder and liquid, depending on the supplier
Applications and Research Significance
(2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid has gained importance primarily in the pharmaceutical sector, where it serves multiple functions in drug development processes.
Pharmaceutical Intermediates
The compound's primary application is as an intermediate in pharmaceutical synthesis:
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It functions as a building block for more complex molecules used in drug development
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Its reactive functional groups allow for further derivatization and incorporation into larger molecular structures
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The indole scaffold is a privileged structure in medicinal chemistry, present in numerous pharmaceutically active compounds
Structure-Activity Relationships and Related Compounds
Understanding the relationship between (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid and structurally similar compounds provides insight into potential modifications that might enhance or alter biological activity.
Comparison with Related Compounds
Several compounds share structural similarities with (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid:
Table 3. Comparison of (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid with Related Compounds
The structural variations among these related compounds highlight the potential for developing derivatives with modified pharmacological properties. For instance, the presence or absence of the methyl group at position 2 or the oxo group in the acetic acid moiety could significantly affect binding affinities to potential biological targets.
Future Research Perspectives
Given the importance of indole derivatives in medicinal chemistry, (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid presents several promising avenues for future research:
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Development of new synthetic methodologies for more efficient production
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Exploration of derivatives with enhanced pharmacological properties
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Investigation of specific biological targets and potential therapeutic applications
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Structure-activity relationship studies to optimize biological activity
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Development of more selective and potent compounds based on this scaffold
Research into indole derivatives continues to expand, with potential applications in treating various diseases including cancer, inflammatory conditions, and neurodegenerative disorders .
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